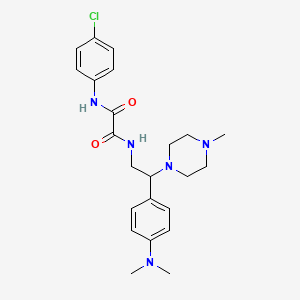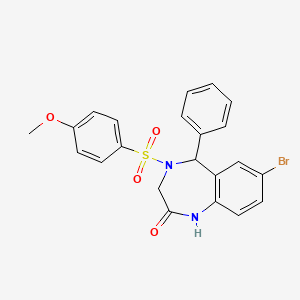
7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a useful research compound. Its molecular formula is C22H19BrN2O4S and its molecular weight is 487.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a derivative within the broader class of 1,4-benzodiazepines, which have been extensively studied for various applications, primarily due to their interactions with the central nervous system and potential therapeutic uses. Research on similar compounds, such as 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, has focused on their synthesis and structural characterization, including X-ray diffraction analysis to determine molecular and crystal structures. These studies provide insights into the molecular configurations that could affect the compound's biological activity and interactions with biological receptors (Pavlovsky et al., 2007).
Molecular Modifications and Crystallography
Further investigations into 7-bromo-5-(2′-chloro)phenyl derivatives of 1,2-dihydro-3H-1,4-benzodiazepin-2-one have revealed the effects of substituent modifications on the compound's molecular form and crystal assembly. Such studies are crucial for understanding how variations in the molecular structure, such as different alkyl substituents, can influence the overall conformation and stability of these compounds, which in turn could impact their biological efficacy and potential applications (Kravtsov et al., 2012).
Application in Photodynamic Therapy
The compound's structural framework is also explored in the context of photodynamic therapy (PDT), a therapeutic approach that utilizes light-sensitive compounds to generate reactive oxygen species for the treatment of various diseases, including cancer. Studies on related compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have demonstrated significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for PDT applications (Pişkin et al., 2020).
Antimicrobial Properties
Additionally, the antimicrobial activities of benzodiazepine derivatives, including those structurally related to this compound, have been evaluated. A series of 2,3-dihydrobenzo[b][1,4]thiazepines with various phenyl substitutions at the 2 and 4 positions exhibited notable antibacterial and antifungal activities against a range of microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
7-bromo-4-(4-methoxyphenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-29-17-8-10-18(11-9-17)30(27,28)25-14-21(26)24-20-12-7-16(23)13-19(20)22(25)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGJQVCVSIWDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
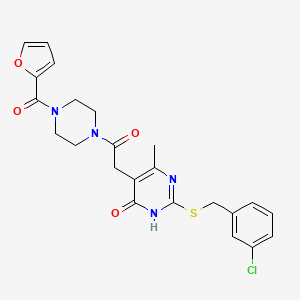
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)
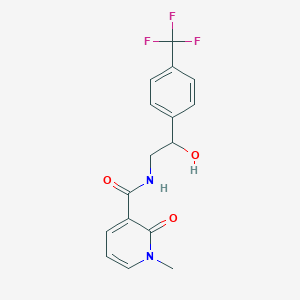
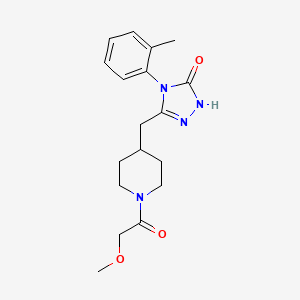
![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)
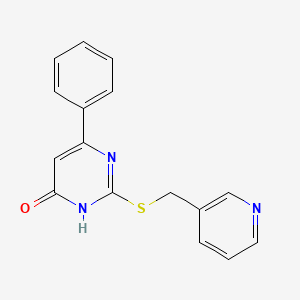
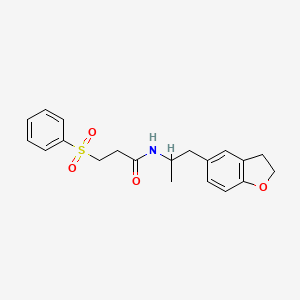
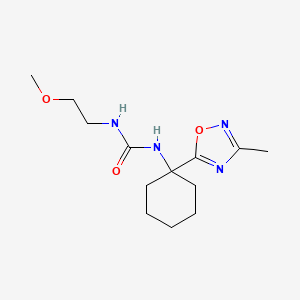
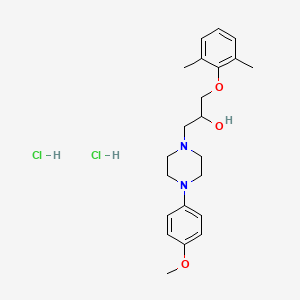
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)
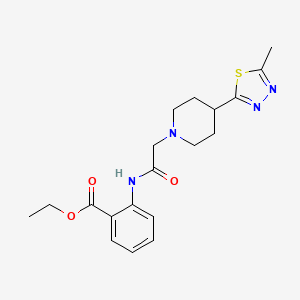
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)
